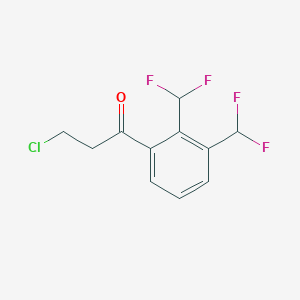
1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C11H9ClF4O This compound is characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
Méthodes De Préparation
The synthesis of 1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves the reaction of 2,3-bis(difluoromethyl)benzene with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.
Substitution: The chlorine atom in the chloropropanone group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities.
Medicine: Research may investigate its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The difluoromethyl and chloropropanone moieties can participate in various chemical interactions, such as hydrogen bonding and covalent bonding, with biological molecules. These interactions can influence the compound’s reactivity and potential biological effects.
Comparaison Avec Des Composés Similaires
1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(2,3-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one: This compound has trifluoromethyl groups instead of difluoromethyl groups, which can affect its chemical properties and reactivity.
1-(2,3-Difluorophenyl)-3-chloropropan-1-one: The absence of additional fluorine atoms may result in different reactivity and applications.
1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H9ClF4O |
|---|---|
Poids moléculaire |
268.63 g/mol |
Nom IUPAC |
1-[2,3-bis(difluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9ClF4O/c12-5-4-8(17)6-2-1-3-7(10(13)14)9(6)11(15)16/h1-3,10-11H,4-5H2 |
Clé InChI |
KKVUYOBNKGVJDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)CCCl)C(F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















